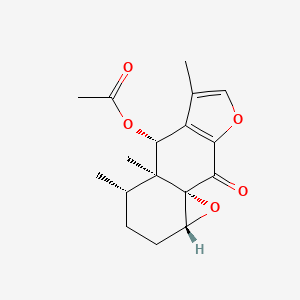
1,10-Epoxydecompositin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10-Epoxydecompositin is an organic compound with the molecular formula C₁₇H₂₀O₅ and a molecular weight of 304.34 g/mol . . This compound is notable for its unique structure, which includes an epoxide ring, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1,10-Epoxydecompositin typically involves the reaction of specific precursors under controlled conditions. One common method is the epoxidation of a suitable naphthofuran derivative using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane . The reaction is usually carried out at low temperatures to ensure the stability of the epoxide ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,10-Epoxydecompositin undergoes various chemical reactions, primarily due to the presence of the reactive epoxide ring. Some of the key reactions include:
Ring-Opening Reactions: The epoxide ring can be opened under acidic or basic conditions. Basic conditions, on the other hand, involve nucleophiles such as hydroxide ions, resulting in the formation of alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used. Reduction reactions can convert the epoxide ring into an alcohol.
Substitution Reactions: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,10-Epoxydecompositin involves its interaction with specific molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological activities, including enzyme inhibition and receptor modulation . The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling .
Comparison with Similar Compounds
1,10-Epoxydecompositin can be compared with other similar compounds, such as:
1,2-Epoxybutane: Another epoxide with a simpler structure, used primarily as an industrial solvent.
1,2-Epoxycyclohexane: A cyclic epoxide used in the synthesis of various organic compounds.
1,2-Epoxy-3-phenoxypropane: An epoxide used in the production of epoxy resins and as a stabilizer for certain polymers.
What sets this compound apart is its unique naphthofuran structure, which imparts distinct chemical and physical properties, making it a valuable compound for specialized applications .
Properties
Molecular Formula |
C17H20O5 |
|---|---|
Molecular Weight |
304.34 g/mol |
IUPAC Name |
[(1S,8S,9S,10S,13R)-6,9,10-trimethyl-2-oxo-4,14-dioxatetracyclo[7.5.0.01,13.03,7]tetradeca-3(7),5-dien-8-yl] acetate |
InChI |
InChI=1S/C17H20O5/c1-8-7-20-13-12(8)15(21-10(3)18)16(4)9(2)5-6-11-17(16,22-11)14(13)19/h7,9,11,15H,5-6H2,1-4H3/t9-,11+,15+,16-,17-/m0/s1 |
InChI Key |
XWHQCPICYIBGNB-XLLMKQGQSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@]3([C@@]1([C@@H](C4=C(C3=O)OC=C4C)OC(=O)C)C)O2 |
Canonical SMILES |
CC1CCC2C3(C1(C(C4=C(C3=O)OC=C4C)OC(=O)C)C)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B14090250.png)
![7-Methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090253.png)
![5-(2-hydroxy-4,5-dimethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B14090262.png)
![1-(3-Hydroxyphenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090270.png)

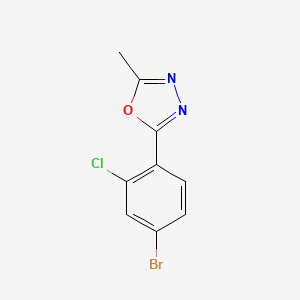
![6-benzyl-3-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,2,4-triazin-5-ol](/img/structure/B14090279.png)
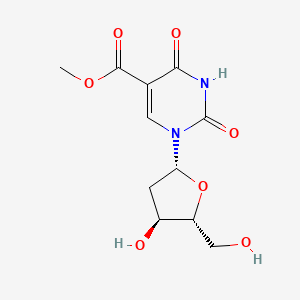
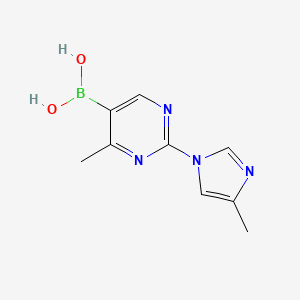
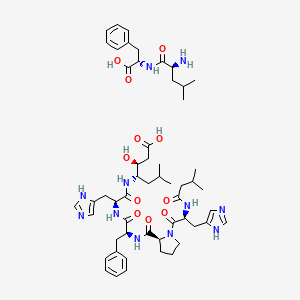
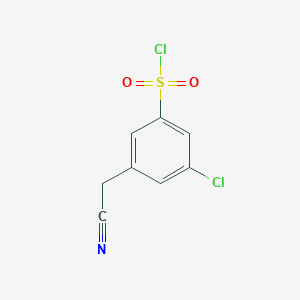
![(5R)-3,3-dideuterio-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene](/img/structure/B14090306.png)
![7-(Azepan-1-yl)-5-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14090314.png)
![1-(3,4-Diethoxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090317.png)
